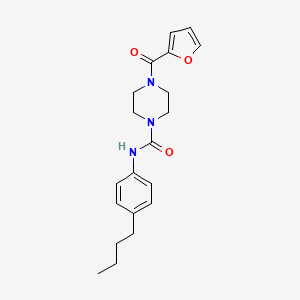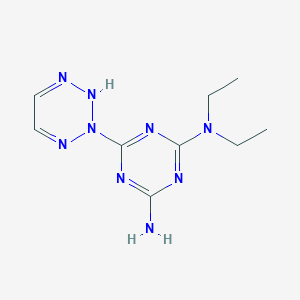
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as BU-100, is a synthetic compound that belongs to the class of piperazine derivatives. BU-100 has gained attention in the scientific community due to its potential therapeutic properties.
作用机制
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide exerts its therapeutic effects through the modulation of the mu-opioid receptor. It binds to the mu-opioid receptor with high affinity and acts as a partial agonist. N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have a lower potential for addiction and tolerance compared to other opioids due to its partial agonist activity.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in various animal models. It has been shown to reduce pain and inflammation by modulating the mu-opioid receptor. N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to reduce anxiety-like behavior in mice models of anxiety disorders.
实验室实验的优点和局限性
One of the advantages of using N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for the mu-opioid receptor. This allows for specific modulation of the mu-opioid receptor without affecting other opioid receptors. However, the limitations of using N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments include its limited solubility in water and the potential for toxicity at high doses.
未来方向
There are several future directions for the study of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. Another area of research is the investigation of the potential therapeutic properties of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide in human clinical trials. Additionally, the development of novel analogs of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide with improved pharmacokinetic properties and reduced toxicity is an area of interest for future research. Finally, the investigation of the potential use of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide in the treatment of other neurological and psychiatric disorders is an area of future research.
合成方法
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-butylphenylamine with 2-furoyl chloride to form N-(4-butylphenyl)-2-furoylamide. This intermediate is then reacted with piperazine to form N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. The synthesis of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been optimized to achieve high yields and purity.
科学研究应用
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have analgesic properties and can reduce pain in mice models of neuropathic pain. N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders. In addition, N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory properties and can reduce inflammation in mice models of colitis.
属性
IUPAC Name |
N-(4-butylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-5-16-7-9-17(10-8-16)21-20(25)23-13-11-22(12-14-23)19(24)18-6-4-15-26-18/h4,6-10,15H,2-3,5,11-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFCAQVNYFHAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5441915.png)
![2-(morpholin-4-ylmethyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-oxazepane](/img/structure/B5441928.png)
![4-[(dimethylamino)methyl]-1-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-4-azepanol](/img/structure/B5441932.png)
![N-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-N-methylmethanesulfonamide](/img/structure/B5441937.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5441949.png)

![2-[(2,6-dichlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5441953.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441970.png)


![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylcyanamide](/img/structure/B5441995.png)
![1'-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5442003.png)
![4-fluoro-N-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B5442011.png)